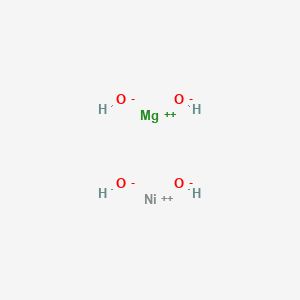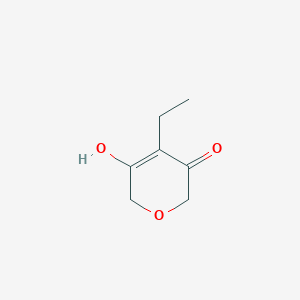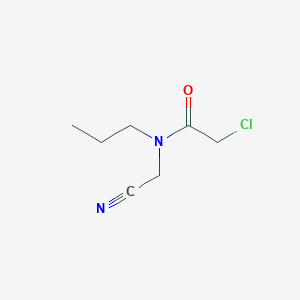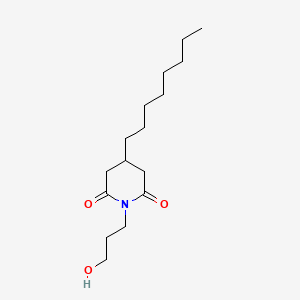
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a hydroxypropyl group at the 1-position and an octyl group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable hydroxypropylating agent.
Introduction of the Octyl Group: The octyl group can be introduced through an alkylation reaction using an octyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The hydroxypropyl and octyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and octyl groups can influence the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can be compared with other similar compounds, such as:
1-(3-Hydroxypropyl)-4-methylpiperidine-2,6-dione: This compound has a methyl group instead of an octyl group, which can affect its chemical properties and reactivity.
1-(3-Hydroxypropyl)-4-ethylpiperidine-2,6-dione: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
61515-81-9 |
|---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-4-octylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-9-14-12-15(19)17(10-8-11-18)16(20)13-14/h14,18H,2-13H2,1H3 |
InChI Key |
BTMXENYBXQQHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=O)N(C(=O)C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


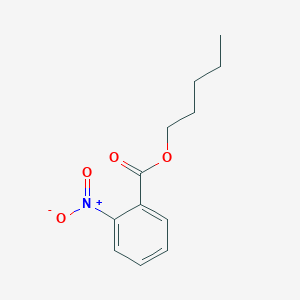
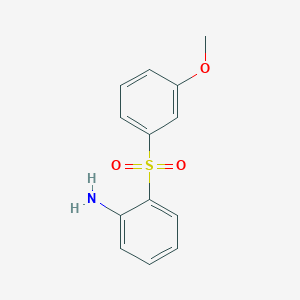
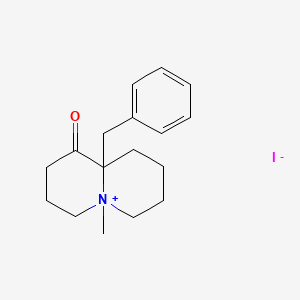
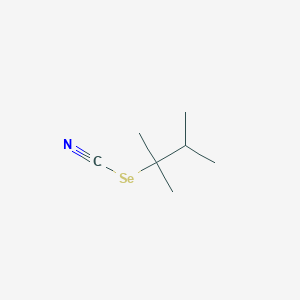
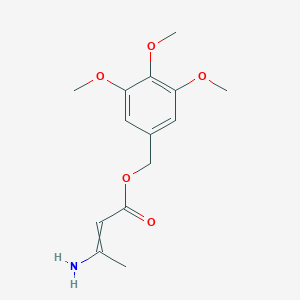
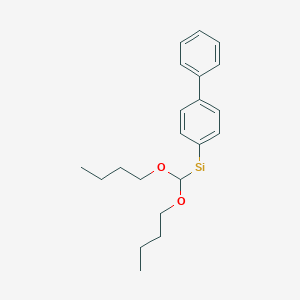
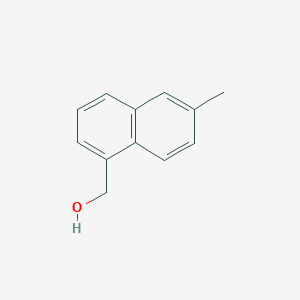
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
